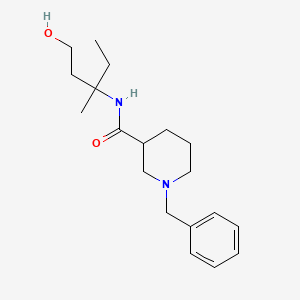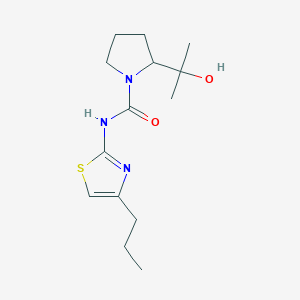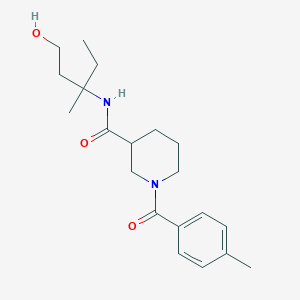
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide, also known as BHMP, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. BHMP belongs to the class of piperidine carboxamides and has been shown to exhibit promising biological activity. In
Mecanismo De Acción
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is believed to exert its pharmacological effects through the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has also been shown to interact with the dopaminergic system, which is involved in the regulation of reward and addiction.
Biochemical and Physiological Effects
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. It has also been shown to interact with the dopaminergic system, which is involved in the regulation of reward and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is its ability to interact with the central nervous system, making it a potential candidate for use in pharmacological research. However, one limitation is the lack of research on the long-term effects of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide on the body.
Direcciones Futuras
Future research on 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide could focus on its potential use in treating drug addiction and withdrawal symptoms. Additionally, further studies could be conducted to investigate the long-term effects of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide on the body. Another direction for future research could be the development of new analogs of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide with improved pharmacological properties.
Conclusion
In conclusion, 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is a promising chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. It exhibits anxiolytic and antidepressant-like effects and has been studied for its potential use in treating drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential benefits and limitations of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide.
Métodos De Síntesis
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 3-methylpentan-3-ol with benzyl chloride to form 1-benzyl-3-methylpentan-3-ol. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has shown potential for use in pharmacological research due to its ability to interact with the central nervous system. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-3-19(2,11-13-22)20-18(23)17-10-7-12-21(15-17)14-16-8-5-4-6-9-16/h4-6,8-9,17,22H,3,7,10-15H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUUMINTVRBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NC(=O)C1CCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3,5-Trimethyl-1-(oxolan-3-ylamino)cyclohexyl]methanol](/img/structure/B6637901.png)
![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)




![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![7-Fluoro-3-[[4-(hydroxymethyl)phenyl]methyl]quinazolin-4-one](/img/structure/B6637991.png)